7-Ethynylcoumarin

Descripción general

Descripción

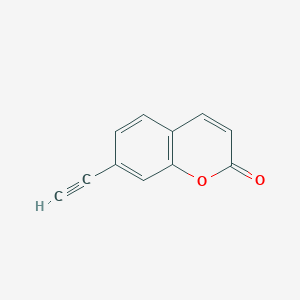

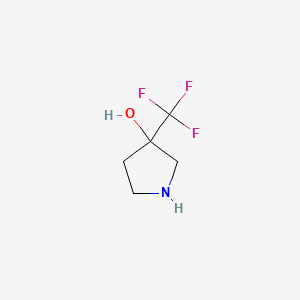

7-Ethynylcoumarin is a chemical compound with the molecular formula C11H6O2 . It has a molecular weight of 170.16 g/mol . The IUPAC name for this compound is 7-ethynylchromen-2-one .

Molecular Structure Analysis

The molecular structure of 7-Ethynylcoumarin consists of a coumarin backbone with an ethynyl group attached at the 7th position . The InChI string representation of its structure is InChI=1S/C11H6O2/c1-2-8-3-4-9-5-6-11(12)13-10(9)7-8/h1,3-7H . The canonical SMILES representation is C#CC1=CC2=C(C=C1)C=CC(=O)O2 .

Chemical Reactions Analysis

7-Ethynylcoumarin is a potential mechanism-based inhibitor . It has been found to be an effective inactivator of 7-ethoxy-4-(trifluoromethyl)coumarin (7EFC) O-deethylation catalyzed by purified, reconstituted P450 2B1 .

Physical And Chemical Properties Analysis

7-Ethynylcoumarin has a number of computed physical and chemical properties. It has a molecular weight of 170.16 g/mol and an XLogP3 of 1.6 . It has no hydrogen bond donors but has 2 hydrogen bond acceptors . Its topological polar surface area is 26.3 Ų . It has a rotatable bond count of 1 . The complexity of the molecule is computed to be 295 .

Aplicaciones Científicas De Investigación

Inhibition of Cytochrome P450 Enzymes

7-Ethynylcoumarin derivatives have been identified as selective inhibitors of human cytochrome P450 enzymes 1A1 and 1A2 . These enzymes are involved in the metabolism of various drugs and xenobiotics. The inhibition of P450 enzymes can be beneficial for studying drug-drug interactions and understanding the metabolic pathways of pharmaceuticals.

Antioxidant Properties

Coumarins, including 7-Ethynylcoumarin derivatives, are known for their antioxidant activities. They can neutralize free radicals and may help in preventing oxidative stress-related diseases . This property is significant for developing therapeutic agents against conditions like cardiovascular diseases and cancer.

Antitumor Activity

The structural modification of coumarins has led to the creation of derivatives with potential antitumor properties . 7-Ethynylcoumarin, by virtue of its chemical structure, may serve as a precursor for synthesizing compounds with enhanced antitumor activities.

Antimicrobial Effects

Substituted coumarins have been characterized with antimicrobial activities . The introduction of the ethynyl group at the 7th position of coumarin could extend the range of structural possibilities and enhance the antimicrobial efficacy of these compounds.

Synthesis of Heterocyclic Derivatives

7-Ethynylcoumarin serves as an important intermediate for the synthesis of various heterocyclic derivatives . These derivatives are crucial in the development of new pharmaceuticals and can lead to the discovery of drugs with novel mechanisms of action.

Applications in Dye-Sensitized Solar Cells (DSSCs)

3-Ethynylaryl coumarin-based dyes, which can be synthesized from 7-Ethynylcoumarin, have been tested for their application in dye-sensitized solar cells (DSSCs) . These dyes are important for the development of renewable energy technologies and improving the efficiency of solar cells.

Mecanismo De Acción

Target of Action

The primary targets of 7-Ethynylcoumarin are the human cytochrome P450 enzymes, specifically P450s 1A1 and 1A2 . These enzymes play a crucial role in the metabolism of drugs and other xenobiotics .

Mode of Action

7-Ethynylcoumarin acts as a selective inhibitor of P450s 1A1 and 1A2 . It interacts with these targets by binding to their active sites, leading to inhibition of their activities . The introduction of functional groups in the backbone of coumarin enhances the inhibition activities of 7-Ethynylcoumarin towards P450s 1A1 and 1A2 .

Biochemical Pathways

7-Ethynylcoumarin affects the biochemical pathways mediated by P450s 1A1 and 1A2 . By inhibiting these enzymes, 7-Ethynylcoumarin can alter the metabolism of various substances that are substrates of these enzymes . The downstream effects of this alteration can vary depending on the specific substrates involved.

Pharmacokinetics

Its ability to inhibit p450s 1a1 and 1a2 suggests that it may impact the bioavailability of drugs metabolized by these enzymes .

Result of Action

The molecular and cellular effects of 7-Ethynylcoumarin’s action primarily involve the inhibition of P450s 1A1 and 1A2 . This inhibition can affect the metabolism of drugs and other substances, potentially leading to changes in their pharmacological effects .

Direcciones Futuras

Propiedades

IUPAC Name |

7-ethynylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6O2/c1-2-8-3-4-9-5-6-11(12)13-10(9)7-8/h1,3-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKXZMHLZMPKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(C=C1)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Ethynylcoumarin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 7-Ethynylcoumarin interact with its target, Cytochrome P450 2B1, and what are the downstream effects?

A1: 7-Ethynylcoumarin acts as a mechanism-based inactivator of Cytochrome P450 2B1 (CYP2B1) []. This means it requires metabolic activation by CYP2B1 to exert its inhibitory effect. During this process, the ethynyl group of 7-Ethynylcoumarin forms a covalent adduct with the apoprotein portion of CYP2B1 []. This irreversible binding leads to a loss of enzymatic activity, effectively inhibiting the enzyme's ability to metabolize other substrates. Interestingly, the heme group and the cytochrome P450 reductase component remain unmodified [].

Q2: What makes 7-Ethynylcoumarin a selective inhibitor of certain cytochrome P450 enzymes?

A2: Research suggests that the selectivity of 7-Ethynylcoumarin and its derivatives for specific cytochrome P450 enzymes, like CYP1A1 and CYP1A2, is influenced by the presence and position of substituents on the coumarin ring system []. These modifications can enhance inhibitory activity and selectivity. For example, 7-Ethynyl-3,4,8-trimethylcoumarin (7ETMC) demonstrates potent inhibition of CYP1A1 and CYP1A2 with minimal impact on CYP2A6 and CYP2B1, even at high concentrations []. This selectivity is likely driven by differences in the binding orientations and affinities within the active sites of the different CYP enzymes [].

Q3: Are there any structural modifications to 7-Ethynylcoumarin that significantly alter its inhibitory mechanism?

A3: Yes, the introduction of specific substituents can significantly impact the inhibitory mechanism. For instance, 7-ethynyl-3-methyl-4-phenylcoumarin (7E3M4PC), unlike other derivatives, acts as a competitive inhibitor of CYP1A2 rather than a mechanism-based inactivator []. X-ray crystallography and docking simulations revealed that the bulky phenyl group in 7E3M4PC forces it to adopt a conformation that prevents the formation of a reactive intermediate necessary for covalent binding []. Therefore, 7E3M4PC binds reversibly within the active site, inhibiting enzyme activity through competition with the substrate.

Q4: What analytical techniques have been used to characterize the interaction between 7-Ethynylcoumarin and Cytochrome P450 2B1?

A4: Electrospray ion trap mass spectrometry has been instrumental in verifying the covalent modification of CYP2B1 by 7-Ethynylcoumarin []. This technique confirmed the 1:1 stoichiometry of inhibitor binding to the apoprotein, demonstrating that the entire inhibitor molecule, along with an oxygen atom, attaches to the enzyme []. Importantly, this method also confirmed that the heme group and cytochrome P450 reductase remained unmodified, highlighting the specificity of the interaction [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-4-yl}acetic acid](/img/structure/B1422551.png)

![2-chloro-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}acetamide](/img/structure/B1422556.png)

![2,8,14-Triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),11,13-trien-7-one](/img/structure/B1422557.png)

![2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-amine](/img/structure/B1422565.png)

![[3-(Difluoromethoxy)phenyl]methanethiol](/img/structure/B1422572.png)